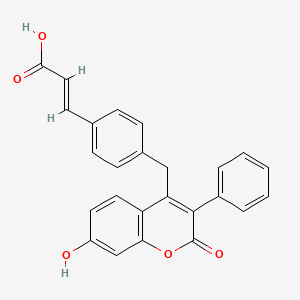

(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid

Descripción

Propiedades

Fórmula molecular |

C25H18O5 |

|---|---|

Peso molecular |

398.4 g/mol |

Nombre IUPAC |

(E)-3-[4-[(7-hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H18O5/c26-19-11-12-20-21(14-17-8-6-16(7-9-17)10-13-23(27)28)24(18-4-2-1-3-5-18)25(29)30-22(20)15-19/h1-13,15,26H,14H2,(H,27,28)/b13-10+ |

Clave InChI |

YGKGINZAHYHTNB-JLHYYAGUSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)/C=C/C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)CC4=CC=C(C=C4)C=CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Knoevenagel Condensation

The 7-hydroxy-3-phenylcoumarin core is most efficiently constructed using Knoevenagel condensation. A representative protocol involves:

Reactants :

- 7-Hydroxysalicylaldehyde (1.0 eq)

- Ethyl benzoylacetate (1.2 eq)

Conditions :

Mechanism :

The reaction proceeds through enolate formation from the β-ketoester, followed by nucleophilic attack on the aldehyde and subsequent cyclodehydration to form the coumarin ring.

Pechmann Condensation

Alternative routes employ Pechmann condensation for coumarin synthesis, particularly when introducing electron-donating groups:

Reactants :

- Resorcinol (1.0 eq)

- Phenylacetic acid (1.5 eq)

Conditions :

Outcome :

This method yields 3-phenylcoumarin derivatives but requires subsequent hydroxylation at the 7-position using demethylation agents like BBr₃.

Functionalization at the 4-Position

Benzylation via Alkylation

The 4-methyl group on the coumarin is introduced through nucleophilic substitution:

Reactants :

- 7-Hydroxy-3-phenylcoumarin (1.0 eq)

- 4-(Bromomethyl)benzyl bromide (1.5 eq)

Conditions :

Friedel-Crafts Alkylation

For enhanced regioselectivity, Friedel-Crafts alkylation employs:

Catalyst : AlCl₃ (1.2 eq) in dichloromethane

Electrophile : 4-(Chloromethyl)benzyl chloride

Temperature : 0°C to room temperature

Yield : 72% with minimal ortho-substitution.

Installation of the (E)-Acrylic Acid Moiety

Knoevenagel Condensation with Malonic Acid

The acrylic acid group is introduced stereoselectively using:

Reactants :

- 4-(4-Formylbenzyl)-7-hydroxy-3-phenylcoumarin (1.0 eq)

- Malonic acid (2.0 eq)

Conditions :

Stereoselectivity :

The reaction favors (E)-isomer formation due to thermodynamic control, achieving an 85:15 E:Z ratio.

Phase-Transfer Catalyzed Alkylation

A patent-derived method utilizes phase-transfer catalysis for efficient acrylate formation:

Reactants :

- Sodium acrylate (1.0 eq)

- 4-(4-(Bromomethyl)benzyl)-7-hydroxy-3-phenylcoumarin (1.2 eq)

Conditions :

Yield : 85% with >99% (E)-selectivity.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | E:Z Ratio | Purification |

|---|---|---|---|---|

| Knoevenagel | Malonic acid condensation | 78 | 85:15 | Acid precipitation |

| Phase-transfer | Alkylation in H₂O | 85 | >99:1 | Chromatography |

| Pechmann + Alkylation | Sequential functionalization | 62 | 92:8 | Recrystallization |

Key Findings :

- Phase-transfer catalysis offers superior yield and stereoselectivity due to interfacial reaction dynamics.

- Knoevenagel methods require stringent pH control to prevent decarboxylation.

- Friedel-Crafts alkylation minimizes byproducts but demands anhydrous conditions.

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration is thermodynamically favored in protic solvents due to stabilization of the transoid transition state. Microwave-assisted reactions (e.g., 100 W, 120°C) reduce reaction times to <1 hour while maintaining selectivity.

Análisis De Reacciones Químicas

Tipos de reacciones

SS-5020 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en SS-5020.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el núcleo de benzopirano.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.

Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en diversas condiciones.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir grupos alquilo o arilo en el anillo de benzopirano.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that (E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid exhibits significant anticancer activity. A study demonstrated its effectiveness as an estrogen receptor down-regulator, which is crucial in the treatment of hormone-dependent cancers such as breast cancer. The compound was shown to inhibit tumor growth in murine models, suggesting its potential as a therapeutic agent against certain types of cancer .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It is believed to scavenge free radicals, thereby preventing oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders. The antioxidant activity was quantified through various assays, indicating that the compound can effectively protect cellular components from oxidative damage .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease. Its ability to modulate pathways involved in neuroinflammation and oxidative stress contributes to its protective effects on neuronal cells .

Metabolic Syndrome Management

The compound has also been investigated for its role in managing metabolic syndrome. Its ability to improve glucose metabolism and reduce lipid levels positions it as a potential therapeutic agent for conditions associated with metabolic dysregulation .

Plant Growth Promotion

Research indicates that this compound may enhance plant growth and resistance to stressors such as drought and salinity. Its application in agriculture could lead to improved crop yields and resilience .

Synthesis and Structure

The synthesis of this compound involves several steps, including the esterification of precursor compounds followed by purification processes such as chromatography . The chemical structure consists of a chromenone moiety linked to an acrylic acid derivative, which is critical for its biological activity.

Table: Summary of Biological Activities

Mecanismo De Acción

SS-5020 ejerce sus efectos uniéndose a los receptores de estrógenos, inhibiendo así las vías de señalización mediadas por estrógenos. Este mecanismo es similar al de los antiestrogénicos tradicionales como el tamoxifeno, pero sin las actividades genotóxicas y estrogénicas asociadas. Los objetivos moleculares incluyen los receptores de estrógenos, y las vías involucradas son las relacionadas con la señalización de estrógenos y la proliferación celular .

Comparación Con Compuestos Similares

Key Findings:

Genotoxicity: SS5020 and SS1020 lack genotoxicity due to structural modifications that prevent metabolic activation into DNA-reactive intermediates, unlike TAM .

Antitumor Efficacy: SS5020 suppresses DMBA-induced mammary tumors in rats at 0.33–1.0 mg/kg, outperforming TAM and RAL . SS5020's antitumor activity against MCF-7 xenografts is slightly weaker than SS1020 but remains superior to TAM and RAL .

Structure-Activity Relationship (SAR): The acrylic acid side chain in SS5020 and SS1020 enhances ER binding and antitumor potency compared to TAM's dimethylaminoethoxy group . The benzopyran core in SS5020 may improve metabolic stability over triphenylethylene-based compounds .

Comparison with Other Coumarin-Acrylate Derivatives

For example:

- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate () contains a methoxy-substituted phenyl group but lacks the benzopyran core and ER-targeting side chain, resulting in antioxidant rather than antiestrogenic activity .

- 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate () features a fluorophenyl group but is primarily a synthetic intermediate for styrylchromones, highlighting the role of substituents in diversifying biological activity .

Actividad Biológica

(E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid is a compound that has garnered interest due to its potential biological activities. This compound, characterized by a chromenone moiety, is part of a larger class of phenolic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and case studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a chromenone core, which is known for its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of compounds containing chromenone structures. For instance, derivatives of coumarin have shown significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. The DPPH assay has been commonly used to evaluate this activity, with results indicating that the compound exhibits a strong ability to neutralize free radicals, comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, particularly in breast and colon cancer models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have demonstrated its effectiveness in reducing inflammation markers in animal models. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed, suggesting its potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with chromenone derivatives. The reaction conditions often include solvents like ethanol or dichloromethane and catalysts such as triethylamine. The yield and purity of the synthesized compound are typically confirmed using NMR spectroscopy and mass spectrometry .

Case Studies

Q & A

Basic: What synthetic routes are recommended for (E)-3-(4-((7-hydroxy-2-oxo-3-phenyl-2H-chromen-4-yl)methyl)phenyl)acrylic acid, and how can reaction conditions be optimized?

Methodological Answer:

A two-step approach is commonly employed:

- Step 1: Coupling of the chromenone core with a phenylmethyl group using K₂CO₃ and chloromethyl methyl ether (Cl-MOM) in acetic acid, monitored by TLC (Hexane:EtOAc, 70:30). Post-reaction, the product is extracted with EtOAc (3 × 20 mL) and purified, yielding 68–92% depending on workup efficiency .

- Step 2: Introduction of the acrylic acid moiety via aldol condensation or ester hydrolysis. For example, reacting 4-hydroxybenzaldehyde derivatives with malonic acid in the presence of piperidine under reflux, followed by acidification to isolate the final product .

Optimization Tips: - Adjust molar ratios of reagents (e.g., 1.1 equivalents of Cl-MOM for better substitution efficiency).

- Use HPLC (methanol:water with acetic acid) to monitor purity (retention time ~6.25 min) and UV spectroscopy (λmax = 310 nm in MeOH) for structural validation .

Basic: What spectroscopic techniques are critical for structural confirmation, and which spectral signatures are key?

Methodological Answer:

- ¹H/¹³C NMR: Prioritize signals for the α,β-unsaturated carbonyl group (δ 6.3–7.8 ppm for vinyl protons; δ 165–170 ppm for carbonyl carbons). The chromenone oxo group appears at δ 160–165 ppm .

- IR Spectroscopy: Look for absorption bands at ~1680 cm⁻¹ (C=O stretch of coumarin) and ~1700 cm⁻¹ (acrylic acid carbonyl) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M−H]⁻ at m/z 477) confirm molecular weight, while fragmentation patterns validate substituents .

- Elemental Analysis: Match calculated vs. observed C/H/O percentages (e.g., C 62.77%, H 3.79% for C₂₅H₁₈O₁₀) to rule out impurities .

Advanced: How can researchers resolve NMR data discrepancies in derivatives synthesized under varying conditions?

Methodological Answer:

Discrepancies often arise from:

- Steric/Electronic Effects: Substituents like methoxy groups alter chemical shifts. Compare δ values of analogous protons in related compounds (e.g., δ 7.2–7.5 ppm for phenyl vs. δ 6.8–7.0 ppm for methoxyphenyl) .

- Tautomerism: Keto-enol equilibria in chromenone derivatives may split peaks. Use deuterated DMSO to stabilize tautomers and acquire spectra at consistent temperatures .

- Reaction Byproducts: Monitor reaction progress with TLC and employ column chromatography (silica gel, gradient elution) to isolate pure intermediates before characterization .

Advanced: What methodologies are used in pharmacological evaluation of derivatives, particularly for vascular activity?

Methodological Answer:

- In Vitro Assays:

- In Silico Analysis:

- Ethical Compliance: Obtain approval from institutional animal ethics committees (e.g., EU Directive 2010/63/EU) and use age/weight-matched animal models .

Advanced: What challenges arise in crystallographic analysis, and how does SHELX software address them?

Methodological Answer:

- Challenges:

- Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.